

# Validating the Synergistic Effect of Guacetisal's Components: A Comparative Guide

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: *Guacetisal*

CAS No.: 55482-89-8

Cat. No.: B1672420

[Get Quote](#)

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the synergistic therapeutic effects of **Guacetisal's** principal components: acetylsalicylic acid and guaiacol. By employing a series of robust in vitro and in vivo experimental models, this document outlines a systematic approach to compare the efficacy of **Guacetisal** against its individual constituents and a standard non-steroidal anti-inflammatory drug (NSAID), acetylsalicylic acid. The causality behind each experimental choice is detailed to ensure scientific integrity and the generation of trustworthy, reproducible data.

## Introduction: The Rationale for Guacetisal's Formulation

**Guacetisal** is an anti-inflammatory, analgesic, and antipyretic agent derived from the esterification of acetylsalicylic acid (aspirin) and guaiacol.[1] Upon administration, it is hydrolyzed into its active metabolites, salicylic acid and guaiacol, which are believed to act in concert to produce a therapeutic effect greater than the sum of their individual actions.[2] Acetylsalicylic acid's mechanism of action is well-established; it irreversibly inhibits cyclooxygenase (COX) enzymes, thereby blocking the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation.[3][4]

Guaiacol, traditionally known for its expectorant and mild antiseptic properties, has also been suggested to possess intrinsic anti-inflammatory and analgesic activities.[5][6] The formulation of **Guacetisal** is predicated on the hypothesis that the combination of these two molecules

offers a superior therapeutic window, potentially with an improved safety profile, particularly concerning gastrointestinal tolerance, a common issue with NSAID therapy. This guide outlines the necessary experimental steps to rigorously test this hypothesis.

## Proposed Synergistic Mechanism of Action

The central hypothesis is that acetylsalicylic acid and guaiacol exhibit a synergistic relationship. This means that their combined effect is greater than the additive effect of each component administered alone. This synergy may manifest as enhanced anti-inflammatory, analgesic, and antipyretic efficacy, and/or a reduction in adverse effects.

```
digraph "Synergistic_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded, filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
```

```
// Nodes Guacetisal [label="Guacetisal\n(Administered)", fillcolor="#F1F3F4", fontcolor="#202124"]; Hydrolysis [label="In Vivo\nHydrolysis", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; ASA [label="Acetylsalicylic Acid\n(ASA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Guaiacol [label="Guaiacol", fillcolor="#34A853", fontcolor="#FFFFFF"]; COX_Inhibition [label="COX-1/COX-2\nInhibition", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Prostaglandins [label="Reduced\nProstaglandins", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Anti_Inflammatory [label="Anti-inflammatory\nEffect", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; Analgesic [label="Analgesic\nEffect", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; Antipyretic [label="Antipyretic\nEffect", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; Synergy [label="Synergistic\nEnhancement", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Gastric_Sparing [label="Potential Gastric\nSparing Effect", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"];
```

```
// Edges Guacetisal -> Hydrolysis; Hydrolysis -> ASA; Hydrolysis -> Guaiacol; ASA -> COX_Inhibition [label="Strong\nInhibition"]; Guaiacol -> COX_Inhibition [label="Potential Mild\nInhibition"]; COX_Inhibition -> Prostaglandins; Prostaglandins -> Anti_Inflammatory; Prostaglandins -> Analgesic; Prostaglandins -> Antipyretic; ASA -> Synergy; Guaiacol -> Synergy; Synergy -> Anti_Inflammatory; Synergy -> Analgesic; Synergy -> Antipyretic; Guaiacol -> Gastric_Sparing [label="Hypothesized\nContribution"]; }
```

Proposed synergistic action of **Guacetisal**'s components.

## Experimental Design for Synergy Validation

To comprehensively evaluate the synergistic potential, a multi-faceted approach is required, encompassing both in vitro and in vivo models. The experimental groups should consistently include:

- Vehicle Control: To establish a baseline.
- **Guacetal**: The test compound.
- Acetylsalicylic Acid (ASA): As a reference compound and one of the components.
- Guaiacol: The second component.
- ASA + Guaiacol Combination: To assess additive versus synergistic effects.

For in vivo studies, dosing should be based on molar equivalents to the effective dose of **Guacetal** to ensure a valid comparison.

## In Vitro Assessment: Cyclooxygenase (COX) Inhibition Assay

Rationale: This assay directly measures the inhibitory activity of the test compounds on COX-1 and COX-2 enzymes, the primary targets of NSAIDs.[7][8] By comparing the IC<sub>50</sub> values (the concentration required to inhibit 50% of enzyme activity), we can determine if the combination of acetylsalicylic acid and guaiacol results in a greater-than-additive inhibition of these key inflammatory enzymes.

Experimental Protocol: COX Inhibition Assay

- Enzyme Preparation: Utilize commercially available purified ovine COX-1 and human recombinant COX-2 enzymes.
- Incubation: Pre-incubate the enzymes with various concentrations of **Guacetal**, acetylsalicylic acid, guaiacol, and the acetylsalicylic acid/guaiacol combination for a specified time (e.g., 15 minutes) at 37°C.

- **Substrate Addition:** Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.
- **Prostaglandin Measurement:** Terminate the reaction and quantify the production of prostaglandin E2 (PGE2) using an enzyme immunoassay (EIA) kit.
- **Data Analysis:** Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values.

Data Presentation: COX Inhibition

| Compound             | COX-1 IC50 ( $\mu\text{M}$ ) | COX-2 IC50 ( $\mu\text{M}$ ) |
|----------------------|------------------------------|------------------------------|
| Guacetisal           | [Insert Value]               | [Insert Value]               |
| Acetylsalicylic Acid | [Insert Value]               | [Insert Value]               |
| Guaiacol             | [Insert Value]               | [Insert Value]               |
| ASA + Guaiacol       | [Insert Value]               | [Insert Value]               |

## In Vivo Assessment of Efficacy

Rationale: The carrageenan-induced paw edema model is a classic and highly reproducible method for evaluating the acute anti-inflammatory effects of drugs.<sup>[9][10][11]</sup> This model allows for the quantification of edema inhibition over time, providing a clear measure of anti-inflammatory efficacy.

```
digraph "Carrageenan_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.3]; node [shape=box, style="rounded, filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
```

```
// Nodes Acclimatization [label="Animal\nAcclimatization", fillcolor="#F1F3F4", fontcolor="#202124"]; Grouping [label="Random Grouping\n(n=6-8 per group)", fillcolor="#F1F3F4", fontcolor="#202124"]; Dosing [label="Oral Administration\nof Test Compounds", fillcolor="#4285F4", fontcolor="FFFFFF"]; Carrageenan [label="Subplantar Injection\nof Carrageenan (1%)", fillcolor="#EA4335", fontcolor="FFFFFF"]; Measurement [label="Paw Volume Measurement\n(Plethysmometer)", shape=ellipse, fillcolor="#FBBC05",
```

```
fontcolor="#202124"]; Data_Analysis [label="Calculate % Edema\nand % Inhibition",  
fillcolor="#34A853", fontcolor="#FFFFFF"];
```

```
// Edges Acclimatization -> Grouping; Grouping -> Dosing; Dosing -> Carrageenan [label="30-  
60 min post-dose"]; Carrageenan -> Measurement [label="Hourly for 5 hours"]; Measurement -  
> Data_Analysis; }
```

Workflow for Carrageenan-Induced Paw Edema Assay.

Experimental Protocol: Carrageenan-Induced Paw Edema

- Animal Model: Use male Wistar rats (150-200g).
- Dosing: Administer the test compounds (**Guacetisal**, ASA, Guaiacol, ASA + Guaiacol) or vehicle orally.
- Inflammation Induction: Thirty to sixty minutes after dosing, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
- Edema Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.
- Data Analysis: Calculate the percentage of edema and the percentage of inhibition of edema for each group compared to the vehicle control.

Rationale: This model is highly sensitive for assessing peripherally acting analgesics.[\[12\]](#)[\[13\]](#)[\[14\]](#) The intraperitoneal injection of acetic acid induces a characteristic writhing response, and the reduction in the number of writhes is a direct measure of analgesic activity.

Experimental Protocol: Acetic Acid-Induced Writhing

- Animal Model: Use Swiss albino mice (20-25g).
- Dosing: Administer the test compounds or vehicle orally.
- Pain Induction: After a 30-40 minute absorption period, inject 0.1 mL of 1% acetic acid solution intraperitoneally.[\[13\]](#)

- Observation: Immediately place the mice in an observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a set period (e.g., 15-20 minutes).[15]
- Data Analysis: Calculate the percentage of analgesic activity (inhibition of writhing) for each group relative to the control group.

Rationale: This is a standard model for evaluating the antipyretic potential of drugs.[16][17][18] Subcutaneous injection of brewer's yeast induces a significant and sustained increase in rectal temperature, mimicking a febrile state.

#### Experimental Protocol: Brewer's Yeast-Induced Pyrexia

- Animal Model: Use Wistar rats (150-200g).
- Fever Induction: Record the basal rectal temperature of each rat. Induce pyrexia by subcutaneous injection of a 15-20% suspension of brewer's yeast.
- Temperature Monitoring: After 18 hours, re-measure the rectal temperature to confirm the induction of fever (an increase of at least 0.5°C).
- Dosing: Administer the test compounds or vehicle orally to the febrile rats.
- Data Collection: Measure the rectal temperature at hourly intervals for up to 4-5 hours post-dosing.
- Data Analysis: Calculate the reduction in rectal temperature for each treatment group over time.

#### Data Presentation: In Vivo Efficacy

| In Vivo Model                                   | Guacetisal     | Acetylsalicylic Acid | Guaiacol       | ASA + Guaiacol |
|-------------------------------------------------|----------------|----------------------|----------------|----------------|
| Anti-inflammatory (% Inhibition of Edema at 3h) | [Insert Value] | [Insert Value]       | [Insert Value] | [Insert Value] |
| Analgesic (% Inhibition of Writhing)            | [Insert Value] | [Insert Value]       | [Insert Value] | [Insert Value] |
| Antipyretic (Temp. Reduction °C at 2h)          | [Insert Value] | [Insert Value]       | [Insert Value] | [Insert Value] |

## Isobolographic Analysis for Synergy

Rationale: Isobolographic analysis is a rigorous method for determining the nature of the interaction between two drugs (synergism, additivity, or antagonism).<sup>[19][20][21]</sup> It involves constructing dose-response curves for each drug individually and then testing combinations to see if the observed effect is greater than what would be expected from simple additivity.

```
digraph "Isobolographic_Analysis" { graph [rankdir="TB", splines=ortho, nodesep=0.3]; node [shape=box, style="rounded, filled", fontname="Arial", fontsize=10, margin="0.2, 0.1"]; edge [fontname="Arial", fontsize=9];
```

```
// Nodes Step1 [label="Step 1: Determine ED50\nfor ASA and Guaiacol alone", fillcolor="#F1F3F4", fontcolor="#202124"]; Step2 [label="Step 2: Administer fixed-ratio\ncombinations of ASA + Guaiacol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step3 [label="Step 3: Determine experimental\nED50 for the combination (Zexp)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Step4 [label="Step 4: Calculate theoretical\nadditive ED50 (Zadd)", fillcolor="#FBBC05", fontcolor="#202124"]; Step5 [label="Step 5: Compare Zexp and Zadd", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Synergy [label="Synergy:\nZexp < Zadd", fillcolor="#FFFFFF", fontcolor="#202124"]; Additivity [label="Additivity:\nZexp = Zadd", fillcolor="#FFFFFF",
```

```
fontcolor="#202124"]; Antagonism [label="Antagonism:\nZexp > Zadd", fillcolor="#FFFFFF",  
fontcolor="#202124"];
```

```
// Edges Step1 -> Step2; Step2 -> Step3; Step1 -> Step4; Step3 -> Step5; Step4 -> Step5;  
Step5 -> Synergy; Step5 -> Additivity; Step5 -> Antagonism; }
```

Logical flow of isobolographic analysis.

Experimental Protocol: Isobolographic Analysis

- Dose-Response Curves: For each in vivo model (anti-inflammatory, analgesic, antipyretic), determine the dose-response curves and the ED50 (the dose that produces 50% of the maximal effect) for acetylsalicylic acid and guaiacol administered individually.
- Combination Studies: Prepare combinations of acetylsalicylic acid and guaiacol in fixed-ratio proportions (e.g., 1:1, 1:3, 3:1 based on their ED50 values).
- Experimental ED50: Determine the experimental ED50 of the drug combination (Zexp).
- Theoretical Additive ED50: Calculate the theoretical additive ED50 (Zadd) using the individual ED50 values.
- Analysis: Compare Zexp and Zadd. A statistically significant finding that Zexp is less than Zadd indicates synergy.

## Gastrointestinal Safety Profile: NSAID-Induced Gastric Ulcer Model

Rationale: A key potential advantage of **Guacetisal** is improved gastrointestinal safety compared to acetylsalicylic acid alone. This model assesses the ulcerogenic potential of the compounds after acute administration.[\[22\]](#)

Experimental Protocol: Gastric Ulcer Model

- Animal Model: Use Wistar rats, fasted for 24 hours prior to dosing but with free access to water.

- Dosing: Administer high doses of **Guacetisal**, acetylsalicylic acid, guaiacol, and the combination orally. A control group receives the vehicle.
- Evaluation: After a set period (e.g., 4-6 hours), euthanize the animals and remove the stomachs.
- Ulcer Scoring: Examine the gastric mucosa for lesions. The severity can be quantified by an ulcer index, which is a score based on the number and severity of the ulcers.
- Data Analysis: Compare the ulcer indices across the different treatment groups.

Data Presentation: Gastric Ulcer Index

| Treatment Group      | Dose (mg/kg)   | Mean Ulcer Index ( $\pm$ SEM) |
|----------------------|----------------|-------------------------------|
| Vehicle Control      | -              | [Insert Value]                |
| Guacetisal           | [Insert Value] | [Insert Value]                |
| Acetylsalicylic Acid | [Insert Value] | [Insert Value]                |
| Guaiacol             | [Insert Value] | [Insert Value]                |
| ASA + Guaiacol       | [Insert Value] | [Insert Value]                |

## Conclusion

This guide provides a structured and scientifically rigorous approach to validating the purported synergistic effects of **Guacetisal**'s components. By systematically comparing the combined action of acetylsalicylic acid and guaiacol to their individual effects across a range of validated in vitro and in vivo models, researchers can generate the robust data necessary to substantiate claims of enhanced efficacy and/or improved safety. The application of isobolographic analysis is critical in definitively characterizing the nature of the drug interaction. The successful completion of these studies will provide invaluable insights for drug development professionals and the broader scientific community.

## References

- Carpinteri, F., & Carosi, M. (1981). [**Guacetisal** in the treatment of acute and chronic bronchopneumopathy]. *Minerva medica*, 72(7), 347–353. [[Link](#)]
- Cerqua, R., Trovello, C., Infante, G., & Ricciardi, S. (1981). [The use of **guacetisal** in chronic obstructive bronchopneumopathy. Controlled clinical study]. *Minerva medica*, 72(7), 355–362. [[Link](#)]
- Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. *Cancer research*, 70(2), 440–446. [[Link](#)]
- Golemac, L., & Kondža, M. (2023). Synthesis of Acetylsalicylic Acid – An Environmentally Friendly Approach. *Annals of Biomedical and Clinical Research*, 2, 100-107. [[Link](#)]
- Hwa, J. (2021). COX Inhibitors. In *StatPearls*. StatPearls Publishing. [[Link](#)]
- Kaur, S., & Kumar, S. (2019). Acetic acid induced painful endogenous infliction in writhing test on mice. *Indian journal of pharmacology*, 51(3), 203–204. [[Link](#)]
- Krajka-Kuźniak, V., Paluszczak, J., & Baer-Dubowska, W. (2017). The effects of dietary capsaicin on the metabolic activation of the environmental procarcinogen benzo[a]pyrene in mouse liver. *Food and chemical toxicology*, 109(Pt 1), 244–251. [[Link](#)]
- Lertsinudom, S., et al. (2011). Antipyretic effect of the ethanolic extract of ficus racemosa root in rats. *Thai Journal of Pharmaceutical Sciences*, 35(1), 34-41. [[Link](#)]
- Mamun-Or-Rashid, A. N. M., et al. (2017). Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of *Acacia nilotica*. *Scholars Academic Journal of Pharmacy*, 6(4), 126-138. [[Link](#)]
- Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. *Methods in molecular biology (Clifton, N.J.)*, 225, 115–121. [[Link](#)]
- Mosquera, B. G., et al. (2021). Animal models of acute gastric mucosal injury: Macroscopic and microscopic evaluation. *Journal of Pharmacological and Toxicological Methods*, 108, 106963. [[Link](#)]

- Pelzer, L. E., et al. (1998). Acute and chronic antiinflammatory effects of plant flavonoids. *Il Farmaco*, 53(6), 421–424. [[Link](#)]
- RJPT SimLab. (n.d.). Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. RJPT SimLab. [[Link](#)]
- Tallarida, R. J. (2012). An overview of drug combination analysis with isobolograms. *Current protocols in pharmacology*, Chapter 9, Unit9.18. [[Link](#)]
- Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. *Nature new biology*, 231(25), 232–235. [[Link](#)]
- Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. *Methods in molecular biology (Clifton, N.J.)*, 644, 33–45. [[Link](#)]
- Wójcik, P., et al. (2020). Isobolographic analysis of interactions – a pre-clinical perspective. *Journal of Pre-Clinical and Clinical Research*, 14(3), 80-86. [[Link](#)]
- Yde, C. C., et al. (2020). The Antioxidant Guaiacol Exerts Fungicidal Activity Against Fungal Growth and Deoxynivalenol Production in *Fusarium graminearum*. *Frontiers in microbiology*, 11, 607869. [[Link](#)]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [[The use of guacetisal in chronic obstructive bronchopneumopathy. Controlled clinical study](#)] - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 2. [[Guacetisal in the treatment of acute and chronic bronchopneumopathy](#)] - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 3. [mdpi.com](https://mdpi.com) [[mdpi.com](https://mdpi.com)]
- 4. [Clinical trial of the efficacy and safety of moguisteine in patients with cough associated with chronic respiratory diseases](#) - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]

- 5. Acute and chronic antiinflammatory effects of plant flavonoids - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 6. Frontiers | Pathophysiology of NSAID-Associated Intestinal Lesions in the Rat: Luminal Bacteria and Mucosal Inflammation as Targets for Prevention [[frontiersin.org](https://frontiersin.org)]
- 7. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 8. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 10. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 11. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 12. Acetic acid induced painful endogenous inflection in writhing test on mice - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 13. [rjptsimlab.com](https://rjptsimlab.com) [[rjptsimlab.com](https://rjptsimlab.com)]
- 14. Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study | JCCP (Journal of Contemporary Clinical Practice) [[jccpractice.com](https://jccpractice.com)]
- 15. [saspublishers.com](https://saspublishers.com) [[saspublishers.com](https://saspublishers.com)]
- 16. [iosrjournals.org](https://iosrjournals.org) [[iosrjournals.org](https://iosrjournals.org)]
- 17. Antipyretic Potential of 80% Methanol Extract and Solvent Fractions of Bersama abyssinica Fresen. (Melianthaceae) Leaves Against Yeast-Induced Pyrexia in Mice - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 18. [thaiscience.info](https://thaiscience.info) [[thaiscience.info](https://thaiscience.info)]
- 19. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 20. Isobolographic analysis of interactions – a pre-clinical perspective [[jpccr.eu](https://jpccr.eu)]
- 21. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 22. [archives.ijper.org](https://archives.ijper.org) [[archives.ijper.org](https://archives.ijper.org)]
- To cite this document: BenchChem. [Validating the Synergistic Effect of Guacetisal's Components: A Comparative Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1672420#validating-the-synergistic-effect-of-guacetisal-s-components>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)